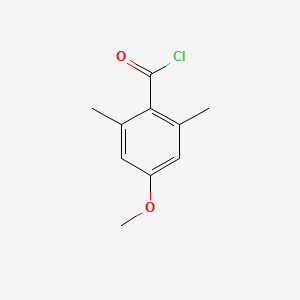

4-Methoxy-2,6-dimethylbenzoyl chloride

Description

Significance of Acyl Chlorides as Versatile Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are carboxylic acid derivatives characterized by the replacement of the hydroxyl group with a chlorine atom. This substitution dramatically enhances the electrophilicity of the carbonyl carbon, rendering acyl chlorides significantly more reactive than their parent carboxylic acids. organic-chemistry.orggoogle.com Their high reactivity makes them exceptional acylating agents, enabling the efficient synthesis of a diverse range of functional groups and compounds. chemicalbook.comnih.gov

The versatility of acyl chlorides is evident in their wide-ranging applications in organic synthesis. They readily react with a variety of nucleophiles, including alcohols to form esters, amines to form amides, and arenes via Friedel-Crafts acylation to produce ketones. medcraveonline.com Furthermore, they can be reduced to aldehydes or primary alcohols and can react with organometallic reagents to generate ketones or tertiary alcohols. ncert.nic.in This broad spectrum of reactivity positions acyl chlorides as indispensable tools for constructing complex molecular architectures in pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.gov

The general reactivity of acyl chlorides in nucleophilic acyl substitution reactions is summarized in the following table:

| Nucleophile | Product |

| Water (H₂O) | Carboxylic Acid |

| Alcohol (R'OH) | Ester |

| Ammonia (NH₃) | Primary Amide |

| Primary Amine (R'NH₂) | Secondary Amide |

| Secondary Amine (R'₂NH) | Tertiary Amide |

| Carboxylate (R'COO⁻) | Acid Anhydride (B1165640) |

Unique Stereoelectronic Properties of Ortho- and Para-Substituted Benzoyl Chlorides in Organic Chemistry

The reactivity of the benzoyl chloride scaffold can be finely tuned by the introduction of substituents on the aromatic ring. The nature and position of these substituents exert profound stereoelectronic effects, influencing the reaction rates and, in some cases, the reaction mechanism.

Steric Effects: Substituents at the ortho-position introduce significant steric hindrance around the carbonyl group. chemicalbook.com This steric bulk can impede the approach of a nucleophile, leading to a decrease in the reaction rate. The magnitude of this steric effect is dependent on the size of both the ortho-substituent and the incoming nucleophile. In the case of 2,6-disubstituted benzoyl chlorides, the two ortho substituents create a highly hindered environment around the acyl chloride functionality, which can dramatically alter its reactivity compared to its less hindered isomers. For instance, the solvolysis of 2,6-dimethylbenzoyl chloride has been shown to proceed through a different mechanism in certain solvent systems compared to its para-substituted counterparts. rsc.orgresearchgate.net

The combination of these stereoelectronic effects allows for the precise modulation of the reactivity of benzoyl chlorides, making them versatile building blocks for targeted organic synthesis.

Rationale for Comprehensive Research on 4-Methoxy-2,6-dimethylbenzoyl chloride within Mechanistic and Synthetic Contexts

The chemical compound this compound presents a unique and compelling case for detailed investigation in both mechanistic and synthetic organic chemistry. The rationale for its comprehensive study is rooted in the intriguing interplay of the electronic and steric effects imparted by its specific substitution pattern.

The key structural features of this compound are:

Two ortho-Methyl Groups: These bulky alkyl groups introduce significant steric hindrance around the reactive acyl chloride center.

The concurrent presence of these substituents creates a fascinating scenario where electronic and steric effects may compete or act in concert to dictate the compound's reactivity. Research into this molecule aims to elucidate the following:

Mechanistic Insights: Studying the reactions of this compound with various nucleophiles can provide a deeper understanding of how severe steric hindrance influences the transition states and intermediates of nucleophilic acyl substitution reactions. It allows for the exploration of reaction pathways that may not be accessible to less hindered benzoyl chlorides. The steric shielding of the carbonyl group could potentially slow down bimolecular reactions to an extent that unimolecular pathways become more favorable.

Synthetic Utility: The unique reactivity profile of this sterically hindered benzoyl chloride could be harnessed for specific synthetic applications. For instance, its reduced reactivity might allow for selective acylations in the presence of more reactive functional groups. Furthermore, the rigid conformational constraints imposed by the ortho-methyl groups could lead to novel stereoselective transformations.

Probing Reaction Mechanisms: The significant steric hindrance makes this compound an excellent model substrate for studying the limits of nucleophilic acyl substitution and for differentiating between various mechanistic pathways, such as S_N1-like and addition-elimination mechanisms. researchgate.net

In essence, this compound serves as a valuable molecular probe to deepen our fundamental understanding of reaction mechanisms and to potentially unlock new synthetic strategies that leverage the unique properties of sterically demanding reagents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11ClO2 |

|---|---|

Molecular Weight |

198.64 g/mol |

IUPAC Name |

4-methoxy-2,6-dimethylbenzoyl chloride |

InChI |

InChI=1S/C10H11ClO2/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5H,1-3H3 |

InChI Key |

YKHBJCXCWQPKCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)Cl)C)OC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Methoxy 2,6 Dimethylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental class of reactions for 4-Methoxy-2,6-dimethylbenzoyl chloride. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses to expel the chloride leaving group, resulting in the substitution product. libretexts.org The reactivity of the acyl chloride is influenced by the electron-donating methoxy (B1213986) group and the sterically hindering ortho-methyl groups.

Aminolysis Reactions: Synthesis of Sterically Hindered Amides and Peptide Analogs

The reaction of this compound with amines, known as aminolysis, is a key method for the synthesis of sterically hindered amides. nih.gov These amides are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and resistance to hydrolysis. The bulky 2,6-dimethylphenyl group provides a scaffold that can be used to create specific three-dimensional structures in molecules, including peptide analogs. The formation of these amides is often challenging due to the steric hindrance around the carbonyl group, which can slow down the rate of nucleophilic attack. However, the high reactivity of the acyl chloride functional group allows the reaction to proceed under relatively mild conditions.

Table 1: Examples of Sterically Hindered Amides Synthesized from this compound

| Amine Reactant | Amide Product |

| tert-Butylamine | N-(tert-butyl)-4-methoxy-2,6-dimethylbenzamide |

| Aniline | N-phenyl-4-methoxy-2,6-dimethylbenzamide |

| Diethylamine | N,N-diethyl-4-methoxy-2,6-dimethylbenzamide |

This table is illustrative and provides examples of potential products.

Esterification Reactions: Formation of Complex Esters for Targeted Applications

Esterification reactions of this compound with alcohols are employed to synthesize complex esters. These esters can be designed for specific applications, such as in the synthesis of natural products or as functional materials. The Yamaguchi esterification, for example, utilizes a sterically hindered acyl chloride to form an ester in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgresearchgate.net The bulky nature of the acylating agent can enhance selectivity in reactions with polyfunctional alcohols.

Influence of Ortho-Methyl and Para-Methoxy Substituents on Nucleophilic Approach and Reaction Rates

The substituents on the benzoyl chloride ring have a profound impact on its reactivity. The two ortho-methyl groups create significant steric hindrance around the carbonyl carbon. This steric bulk can impede the approach of nucleophiles, thereby decreasing the reaction rate compared to less substituted benzoyl chlorides.

Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. libretexts.orgmasterorganicchemistry.com The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride. rsc.org

Anomalous Reactivity and Rearrangement Pathways in Acylation Processes Involving Ortho-Substituted Benzoyl Chlorides

While Friedel-Crafts acylation is generally a reliable reaction, the use of sterically hindered acyl chlorides like this compound can lead to anomalous reactivity. The steric bulk can influence the interaction with the Lewis acid and the aromatic substrate. In some cases, rearrangements of the acylium ion intermediate or the final product can occur, although this is less common than in Friedel-Crafts alkylation. libretexts.orgyoutube.com The presence of the ortho-substituents can also lead to unexpected reaction pathways, such as intramolecular cyclizations if a suitable nucleophilic site is present on the substrate.

Regioselectivity and Stereoselectivity Control in Aromatic Acylation Reactions

The substituents on both the acyl chloride and the aromatic substrate determine the regioselectivity of the Friedel-Crafts acylation. The incoming acyl group is directed to specific positions on the aromatic substrate based on the directing effects of the existing substituents on that ring. masterorganicchemistry.com The para-methoxy group on the benzoyl chloride itself is an ortho-, para-director and an activating group. alexandonian.commasterorganicchemistry.com When this acyl chloride is used to acylate another aromatic ring, the regiochemical outcome is primarily controlled by the substituents on the substrate.

Stereoselectivity in Friedel-Crafts acylation is not typically a factor unless a chiral substrate or catalyst is used, or if the acylation leads to the formation of a new stereocenter. acs.org The steric hindrance of this compound could potentially be exploited in asymmetric synthesis to control the stereochemical outcome of a reaction.

Table 2: Summary of Substituent Effects on Reactivity

| Substituent | Position | Effect on Nucleophilic Acyl Substitution | Effect on Friedel-Crafts Acylation |

| Methyl | ortho | Steric hindrance, decreases reaction rate | Influences interaction with catalyst and substrate |

| Methoxy | para | Electron-donating, slightly reduces electrophilicity | Activating group, influences reactivity and regioselectivity |

Catalyst Selection and Reaction Optimization for Suppressing Undesired Side Reactions

In reactions involving sterically hindered acyl chlorides like this compound, such as Friedel-Crafts acylation, the choice of catalyst is critical to ensure high yields and minimize side reactions. Traditional Lewis acid catalysts (e.g., AlCl₃, FeCl₃) can sometimes lead to undesired byproducts due to their high reactivity. rsc.org

Recent research has focused on the development of more selective and reusable solid acid catalysts. For instance, iron oxide supported on HY zeolite has demonstrated excellent catalytic performance in the acylation of m-xylene (B151644) with benzoyl chloride, achieving a 94.1% yield of 2,4-dimethylphenylacetophenone under optimized conditions. rsc.orgresearchgate.net The enhanced activity of this catalyst is attributed to an increase in Lewis acidic sites. rsc.orgresearchgate.net Such catalysts are easily separable from the reaction mixture and can be reused multiple times without a significant loss of activity. rsc.orgresearchgate.net

For the acylation of anisole (B1667542) with benzoyl chloride, fly ash-based HBEA zeolites have been shown to be active catalysts, leading to high conversion of benzoyl chloride (up to 83%) with high selectivity (93-96%) towards the desired 4-methoxyacetophenone product. nih.gov The well-defined porosity and the presence of both weak and strong acid sites in these zeolites facilitate the diffusion of reactants to the active sites, enhancing conversion and selectivity. nih.gov

Optimizing reaction parameters is also crucial. Factors such as catalyst loading, reaction temperature, and the molar ratio of reactants significantly influence the reaction outcome. For the Fe₂O₃/HY catalyzed acylation, an increase in the amount of catalyst from 2 to 5 wt% led to an increase in the conversion of benzoyl chloride from 89.2% to 99.6%. rsc.org These findings suggest that for acylations involving this compound, the use of shape-selective solid acid catalysts and careful optimization of reaction conditions can be effective strategies for suppressing undesired side reactions and maximizing the yield of the desired acylated product.

Solvolysis Reaction Mechanisms and Kinetics

The solvolysis of this compound is of significant mechanistic interest due to the competing influences of steric hindrance and electronic effects. The two ortho-methyl groups sterically hinder the approach of a nucleophile to the carbonyl carbon, while the para-methoxy group is a strong electron-donating group that can stabilize a positive charge on the aromatic ring.

The solvolysis of benzoyl chlorides can proceed through either a unimolecular (Sₙ1) or a bimolecular (Sₙ2) pathway. The Sₙ1 mechanism involves the rate-determining formation of a benzoyl cation intermediate, which is then rapidly attacked by the solvent. The Sₙ2 mechanism involves a direct, concerted attack of the solvent on the carbonyl carbon.

For sterically hindered benzoyl chlorides, the Sₙ2 pathway is generally disfavored due to the difficulty of nucleophilic attack at the crowded carbonyl center. Research on the solvolysis of 2,6-dimethylbenzoyl chloride and 2,4,6-trimethylbenzoyl chloride has shown that these compounds undergo solvolysis at rates that are significantly faster than predicted for an Sₙ2 mechanism, suggesting a shift towards an Sₙ1 pathway. The solvolysis of 3,4-dimethoxybenzoyl chloride, which has an electron-donating methoxy group in the para position, has been interpreted as proceeding through a unimolecular pathway due to the resonance effect of the para-methoxy substituent, similar to what is observed for 4-methoxybenzoyl chloride. polimi.it

Given the structural similarities, the solvolysis of this compound is expected to proceed predominantly through an Sₙ1 mechanism. The steric hindrance from the two ortho-methyl groups would impede an Sₙ2 attack, while the para-methoxy group would effectively stabilize the resulting benzoyl cation intermediate through resonance.

The Grunwald-Winstein equation is a powerful tool for elucidating solvolysis mechanisms by correlating the rate of reaction with the ionizing power (Y) and nucleophilicity (N) of the solvent. wikipedia.org The extended Grunwald-Winstein equation is given by:

log(k/k₀) = mY + lN

where k is the rate constant in a given solvent, k₀ is the rate constant in the reference solvent (80% ethanol/20% water), m is the sensitivity to solvent ionizing power, and l is the sensitivity to solvent nucleophilicity. researchgate.net

A high m value (close to 1.0) and a low l value are characteristic of an Sₙ1 mechanism, indicating a high sensitivity to the solvent's ability to stabilize ionic intermediates and a low sensitivity to its nucleophilicity. Conversely, a high l value and a lower m value are indicative of an Sₙ2 mechanism. For reactions proceeding through an Sₙ1 mechanism, the m value is typically ≥ 1. wikipedia.org

Interactive Data Table: Solvolysis Rate Constants for 2,6-Dimethylbenzoyl Chloride at 25°C

| Solvent (% v/v) | Rate Constant (k x 10⁻³ s⁻¹) |

| 80% Ethanol | 4.13 |

| 70% Ethanol | 1.90 |

| 60% Ethanol | 7.54 |

| 50% Ethanol | 3.76 |

Data sourced from a study on the rapid solvolyses of 2,6-dimethyl- and 2,4,6-trimethyl-benzoyl chlorides.

The expected trend for this compound would be a similar strong correlation with solvent ionizing power, likely with even faster rates due to the additional stabilization of the carbocation intermediate by the para-methoxy group.

A key feature of the Sₙ1 mechanism for the solvolysis of benzoyl chlorides is the formation of a transient acylium (benzoyl) cation. The existence of these intermediates can be confirmed through trapping experiments. In the presence of a suitable trapping agent, such as an electron-rich aromatic compound, the acylium cation can be intercepted to form a new carbon-carbon bond via a Friedel-Crafts-type reaction.

While specific trapping experiments for the 4-methoxy-2,6-dimethylbenzoyl cation are not detailed in the available literature, the general principle has been demonstrated for other benzoyl cations. The stability of the 4-methoxy-2,6-dimethylbenzoyl cation is expected to be relatively high due to the combined electron-donating effects of the methoxy and methyl groups, which would facilitate its formation as a discrete intermediate.

Kinetic isotope effects (KIEs) provide valuable insight into reaction mechanisms by revealing changes in bonding at the transition state. For solvolysis reactions, the magnitude of the KIE can help distinguish between Sₙ1 and Sₙ2 pathways. For example, a significant secondary deuterium (B1214612) KIE is often observed for Sₙ1 reactions, while Sₙ2 reactions typically show a smaller effect.

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), also offer mechanistic clues. Sₙ1 reactions generally have a less negative or even positive entropy of activation due to the increase in disorder as the leaving group departs to form two separate species. In contrast, Sₙ2 reactions typically have a more negative entropy of activation due to the ordering of the solvent molecules around the transition state.

While specific KIE and activation parameter data for the solvolysis of this compound are not available, data for related compounds can provide an indication of the expected values. For the solvolysis of p-methoxybenzoyl chloride in formic acid, the activation parameters have been determined. researchgate.net

Interactive Data Table: Activation Parameters for the Solvolysis of p-Methoxybenzoyl Chloride in Formic Acid

| Temperature (°C) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| 25.0 | 20.3 | -9.8 |

| 35.0 | 20.3 | -9.8 |

| 45.0 | 20.2 | -10.1 |

Data sourced from a study on the solvolyses of p-Z-substituted benzoyl chlorides. researchgate.net

Given the expected Sₙ1 mechanism for the solvolysis of this compound, the entropy of activation is likely to be small and negative, or possibly even positive, reflecting the dissociative nature of the transition state.

Radical Reactions and Organometallic Coupling Methodologies

Beyond ionic reactions, acyl chlorides can also participate in radical and organometallic coupling reactions. However, information specifically concerning this compound in these contexts is limited.

Free radical reactions involving acyl chlorides can be initiated by heat or light, leading to homolytic cleavage of the carbon-chlorine bond. youtube.com The resulting acyl radical can then undergo various transformations. However, the steric hindrance in this compound might influence the stability and reactivity of the corresponding acyl radical.

In the realm of organometallic chemistry, palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. uwindsor.carsc.org While aryl chlorides are generally less reactive than the corresponding bromides and iodides, significant progress has been made in developing catalyst systems that can effectively activate the C-Cl bond. uwindsor.ca The Mizoroki-Heck reaction, for example, can be used to couple acyl chlorides with alkenes. nih.gov The steric bulk of this compound could present challenges for oxidative addition to a metal center, a key step in many catalytic cycles. However, the use of specialized ligands can often overcome such steric impediments.

Cross-Coupling Reactions with Arylstannanes and Other Organometallic Reagents for Ketone Synthesis

There is no specific information available in the scientific literature detailing the cross-coupling reactions of this compound with arylstannanes or other organometallic reagents for the synthesis of ketones.

In a broader context, the synthesis of ketones from acyl chlorides and organometallic reagents is a fundamental transformation in organic chemistry. Less reactive organometallic reagents, such as organocuprates (Gilman reagents) and organocadmium compounds, are often employed to selectively produce ketones by avoiding the secondary reaction of the ketone product with the organometallic reagent to form a tertiary alcohol. libretexts.orgyoutube.com The reaction of Grignard reagents with acyl chlorides can also be controlled to yield ketones, sometimes with the aid of catalysts like iron(III) acetylacetonate (B107027) or by using specific ethers as solvents to moderate reactivity. wisc.eduresearchgate.net

However, no studies have been published that apply these general methodologies specifically to this compound or that investigate its coupling with arylstannanes, a reaction typically catalyzed by palladium complexes.

Proposed Radical Mechanisms in Metal-Mediated Transformations

No literature has been found that proposes or investigates radical mechanisms in metal-mediated transformations involving this compound.

While some metal-catalyzed reactions can proceed through radical pathways, the interaction of acyl chlorides with common organometallic reagents for ketone synthesis is generally described by ionic, nucleophilic acyl substitution mechanisms. youtube.com The formation of ketones from acyl chlorides and organometallic reagents typically involves the nucleophilic attack of the carbanionic component of the organometallic reagent on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of the chloride leaving group. There is currently no evidence to suggest that this compound deviates from this established mechanistic paradigm in its reactions with standard organometallic partners.

Stereoelectronic Effects and Conformational Analysis

Impact of Steric Hindrance from Ortho-Methyl Groups on Carbonyl Reactivity

The two methyl groups positioned ortho to the acyl chloride moiety are a defining structural feature of 4-Methoxy-2,6-dimethylbenzoyl chloride, imposing considerable steric constraints that profoundly influence its reactivity.

The bulky ortho-methyl groups physically obstruct the trajectory of incoming nucleophiles, hindering their approach to the electrophilic carbonyl carbon. This steric shielding raises the activation energy for nucleophilic attack, thereby reducing the rate of reaction compared to unhindered benzoyl chlorides. For a nucleophilic acyl substitution to occur, the nucleophile must approach the carbonyl carbon at a specific angle, often referred to as the Bürgi-Dunitz angle. The ortho-methyl groups make achieving this optimal geometry for the transition state more challenging and energetically costly. This steric impediment is a key factor in dictating the reaction kinetics, often favoring reaction pathways that can alleviate this strain, such as those involving the formation of a less sterically demanding acylium ion intermediate.

Due to the steric repulsion between the ortho-methyl groups and the carbonyl group, the acyl chloride moiety in this compound is forced to rotate out of the plane of the aromatic ring. This is a common feature in ortho-substituted benzoyl chlorides, such as 2,6-dichlorobenzoyl chloride, which has been calculated to adopt a perpendicular conformation. This twisting of the acyl chloride group disrupts the π-orbital overlap between the carbonyl group and the aromatic ring. Consequently, the conjugation between these two systems is significantly diminished. This loss of conjugation in the ground state has important implications for the molecule's electronic properties and reactivity, as it isolates the carbonyl group electronically from the aromatic ring to a large extent.

Electronic Effects of the Para-Methoxy Group

The methoxy (B1213986) group at the para-position introduces powerful electronic effects that modulate the reactivity of the carbonyl group, acting in opposition to the steric effects of the ortho-methyl groups.

The para-methoxy group exhibits a dual electronic nature. Through resonance (+R effect), the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing electron density at the ortho and para positions. This electron-donating resonance effect would typically decrease the electrophilicity of the carbonyl carbon. However, due to the steric hindrance from the ortho-methyl groups forcing the acyl chloride out of the plane, this resonance communication between the methoxy group and the carbonyl group is significantly impeded.

Simultaneously, the oxygen atom of the methoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect). This inductive effect withdraws electron density from the aromatic ring through the sigma bonds, which would tend to increase the electrophilicity of the carbonyl carbon. In sterically hindered systems like this compound, where resonance is suppressed, the inductive effect may play a more significant role in influencing the ground-state electronics of the molecule than in a planar analog.

Despite the hindered nature of the parent molecule, the para-methoxy group plays a crucial role in stabilizing the acylium ion intermediate that can form upon departure of the chloride ion. The acylium ion is planar, and the powerful electron-donating resonance effect of the methoxy group can effectively delocalize the positive charge. This strong stabilization of the cationic intermediate can facilitate its formation, promoting reaction pathways that proceed through an SN1-like mechanism. Studies on the hydrolysis of 4-substituted-2,6-dimethylbenzoyl chlorides have provided insights into the formation of such acylium ions. The kinetics of these reactions are sensitive to the electronic nature of the para-substituent, with electron-donating groups generally accelerating the rate of acylium ion formation.

Interplay of Steric and Electronic Factors in Determining Reaction Pathways and Outcomes

Conversely, the same steric hindrance, by promoting a non-planar conformation, can facilitate the departure of the leaving group to form an acylium ion. The electronic stabilization of this acylium ion by the para-methoxy group makes this unimolecular pathway (SN1-type mechanism) a more favorable reaction course, particularly in polar, weakly nucleophilic solvents. Therefore, the reaction of this compound with nucleophiles is likely to proceed via an ionization pathway to a greater extent than for less sterically hindered or electronically deactivated benzoyl chlorides. The specific reaction conditions, such as solvent polarity and nucleophile strength, will ultimately determine the dominant reaction pathway.

Interactive Data Table: Comparison of Steric and Electronic Effects

| Feature | Ortho-Methyl Groups (Steric Effect) | Para-Methoxy Group (Electronic Effect) |

| Influence on Carbonyl Group | Hinders nucleophilic attack | Modulates electrophilicity |

| Effect on Reactivity | Decreases rate of bimolecular reactions | Stabilizes cationic intermediates |

| Conformational Impact | Forces acyl chloride out of plane | - |

| Primary Mechanism Favored | SN1-like (via acylium ion) | SN1-like (via acylium ion stabilization) |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For derivatives of 4-Methoxy-2,6-dimethylbenzoyl chloride, ¹H and ¹³C NMR are fundamental for confirming molecular structures, while advanced techniques provide deeper insights into more subtle stereochemical and dynamic properties.

Elucidation of Regioselectivity in Complex Reaction Products

In reactions where this compound is used as a building block, such as in Friedel-Crafts acylation reactions, the substitution pattern on the aromatic ring of the substrate is of critical importance. The electronic nature of the substituents on the substrate governs the regiochemical outcome of the reaction. Activating groups, like the methoxy (B1213986) group, generally direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position.

High-resolution ¹H NMR spectroscopy is a primary method for determining the regioselectivity of these reactions. The coupling patterns and chemical shifts of the aromatic protons in the product provide unambiguous evidence of the substitution pattern. For instance, the formation of a para-substituted product would typically result in a characteristic AA'BB' splitting pattern, while an ortho-substituted product would show more complex splitting. The number of distinct aromatic signals in the ¹³C NMR spectrum also helps to confirm the symmetry and substitution pattern of the product.

Table 1: Predicted ¹H NMR Aromatic Region Splitting Patterns for a Monosubstituted Benzene (B151609) Reacting with this compound

| Substitution Pattern | Expected Splitting Pattern |

| ortho | Two multiplets or a doublet of doublets and two triplets |

| meta | Four distinct signals, often a singlet, two doublets, and a triplet |

| para | Two doublets (or an AA'BB' system) |

This table is interactive. Click on the substitution pattern for more details.

Conformational Preferences and Dynamic NMR Studies of Derivatives

The presence of two methyl groups adjacent to the acyl chloride functionality in this compound introduces significant steric hindrance. This steric crowding is expected to influence the rotational barrier around the C(aryl)-C(O)Cl bond. Unlike unsubstituted benzoyl chloride, which is largely planar, the acyl chloride group in this molecule is likely to be twisted out of the plane of the benzene ring to minimize steric interactions with the flanking methyl groups.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying such conformational dynamics. By monitoring NMR spectra over a range of temperatures, it is possible to observe the coalescence of signals as the rate of rotation around a bond becomes comparable to the NMR timescale. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. While specific DNMR studies on derivatives of this compound are not extensively reported, the principles of this technique would be directly applicable to investigating the conformational preferences and rotational dynamics of the acyl chloride and methoxy groups.

X-ray Crystallography of Derivatives and Intermediates

Determination of Solid-State Conformations and Bond Geometries Relevant to Reactivity

Based on the crystal structure of 2,6-dimethylbenzoic acid, it is anticipated that the steric hindrance from the two ortho-methyl groups would force the carbonyl group of this compound to be significantly twisted out of the plane of the aromatic ring. This deviation from planarity would reduce the conjugation between the carbonyl group and the benzene ring, which in turn can affect the reactivity of the acyl chloride. The C-Cl bond length and the C=O bond length would also be of interest, as they are indicative of the electronic nature of the acyl chloride group.

Table 2: Expected Bond Geometries in this compound Based on Analogous Structures

| Parameter | Expected Value | Significance |

| C(aryl)-C(O) Torsion Angle | Significantly > 0° | Indicates deviation from planarity due to steric hindrance. |

| C=O Bond Length | ~1.19 Å | Typical for an acyl chloride. |

| C-Cl Bond Length | ~1.79 Å | Reflects the strength and nature of the carbon-chlorine bond. |

This table is interactive. Click on a parameter for a detailed explanation.

Structural Insights Contributing to Understanding Reaction Stereochemistry and Selectivity

The solid-state conformation of intermediates derived from this compound can provide crucial information for understanding the stereochemistry and selectivity of reactions. For example, in the synthesis of chiral molecules, the spatial arrangement of the bulky 4-methoxy-2,6-dimethylbenzoyl group can influence the approach of reagents, leading to a preference for one stereoisomer over another. The crystal structure of such an intermediate would reveal the precise three-dimensional arrangement of atoms, allowing for a rationalization of the observed stereochemical outcome.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be used for structural confirmation and to gain insights into bonding.

For this compound, the most prominent feature in the IR spectrum is expected to be the strong C=O stretching vibration of the acyl chloride group. Due to the electronic effect of the chlorine atom, this band typically appears at a higher frequency (around 1770-1815 cm⁻¹) compared to other carbonyl compounds. The precise position of this band can be influenced by the degree of conjugation with the aromatic ring, which as discussed, is likely to be minimal due to steric hindrance.

Other characteristic vibrations include the C-Cl stretch, which is expected in the fingerprint region, and various C-H and C-C stretching and bending modes of the substituted benzene ring and the methyl and methoxy groups. Raman spectroscopy can be particularly useful for observing symmetric vibrations that may be weak or inactive in the IR spectrum.

Table 3: Predicted Characteristic Infrared and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C=O Stretch (Acyl Chloride) | 1770 - 1815 | Strong | Medium |

| Aromatic C=C Stretches | 1450 - 1600 | Medium to Strong | Strong |

| C-H Bending (Methyl) | 1375 - 1450 | Medium | Medium |

| C-O Stretch (Methoxy) | 1000 - 1300 | Strong | Medium |

| C-Cl Stretch | 600 - 800 | Medium to Strong | Strong |

This table is interactive. Click on a vibrational mode to see a representative spectrum.

Carbonyl Stretching Frequencies as Indicators of Electronic Environment and Conjugation

The carbonyl (C=O) stretching frequency in infrared (IR) spectroscopy is a powerful diagnostic tool for probing the electronic environment of the carbonyl group. In acyl chlorides, this absorption is typically found at a higher frequency compared to other carbonyl compounds due to the inductive electron-withdrawing effect of the chlorine atom, which strengthens the C=O bond. For the parent benzoyl chloride, the C=O stretching vibration is often observed as a doublet, a result of Fermi resonance between the carbonyl stretch and an overtone of a lower frequency band. These two bands for benzoyl chloride typically appear around 1775 cm⁻¹ and 1734 cm⁻¹.

The substituents on the benzene ring in this compound are expected to modulate the position of the carbonyl stretching frequency through a combination of electronic and steric effects.

Electronic Effects: The methoxy group at the para-position is an electron-donating group through resonance, which pushes electron density into the benzene ring and towards the carbonyl group. This increase in electron density on the carbonyl carbon would lead to a decrease in the C=O bond order and a corresponding shift to a lower frequency (wavenumber). This effect can be observed when comparing benzoyl chloride to 4-methoxybenzoyl chloride, where the latter is expected to have a lower C=O stretching frequency.

Steric Effects: The two methyl groups at the ortho-positions (positions 2 and 6) introduce significant steric hindrance. This steric bulk can disrupt the coplanarity between the benzene ring and the carbonyl group. For effective resonance delocalization of electrons from the ring to the carbonyl group, a planar arrangement is necessary. The steric clash caused by the ortho-methyl groups forces the carbonyl chloride moiety out of the plane of the benzene ring. This inhibition of resonance counteracts the electron-donating effect of the methoxy group and the delocalization from the phenyl ring itself. Consequently, the C=O bond retains more of its double bond character, which would lead to an increase in the stretching frequency compared to a planar analogue.

Therefore, in this compound, there are competing effects: the electron-donating methoxy group that tends to lower the C=O frequency and the sterically induced inhibition of resonance by the ortho-methyl groups that tends to raise it. The actual observed carbonyl stretching frequency would be a net result of these opposing influences. Without specific experimental data for this compound and 2,6-dimethylbenzoyl chloride, a precise prediction is challenging. However, the steric effect is often significant in such hindered systems, and it is plausible that the C=O stretching frequency of this compound would be at a higher wavenumber than that of 4-methoxybenzoyl chloride.

| Compound | Typical C=O Stretching Frequency (cm⁻¹) | Key Influencing Factors |

|---|---|---|

| Benzoyl chloride | ~1775 and ~1734 (doublet) | Inductive effect of Cl, Fermi resonance |

| 4-Methoxybenzoyl chloride | Expected < ~1775 | Electron-donating methoxy group (resonance) |

| 2,6-Dimethylbenzoyl chloride | Expected > ~1775 | Steric hindrance from methyl groups, inhibiting resonance |

| This compound | Competing electronic and steric effects | Electron-donating methoxy group vs. steric hindrance from methyl groups |

Characterization of Reaction Intermediates in Complex Pathways

Using Thionyl Chloride:

The reaction of a carboxylic acid with thionyl chloride is a widely used method for the preparation of acyl chlorides. The mechanism involves a series of well-defined intermediates:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride.

Formation of a Chlorosulfite Intermediate: This attack leads to the displacement of a chloride ion and the formation of a highly reactive acyl chlorosulfite intermediate. This intermediate is a mixed anhydride (B1165640) of the carboxylic acid and sulfurous acid monochloride.

Nucleophilic Acyl Substitution: A chloride ion, generated in the previous step, then acts as a nucleophile and attacks the carbonyl carbon of the acyl chlorosulfite intermediate.

Tetrahedral Intermediate: This results in the formation of a tetrahedral intermediate.

Product Formation: The tetrahedral intermediate collapses, leading to the formation of the final benzoyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).

The formation of the acyl chlorosulfite is the key step that converts the poor leaving group (-OH) of the carboxylic acid into a much better leaving group.

Using Oxalyl Chloride:

Oxalyl chloride is another effective reagent for this conversion and often allows for milder reaction conditions. The mechanism with oxalyl chloride proceeds through a different set of intermediates:

Formation of a Mixed Anhydride: The carboxylic acid attacks one of the carbonyl carbons of oxalyl chloride, leading to the formation of a reactive mixed anhydride intermediate.

Nucleophilic Attack by Chloride: A chloride ion, which can be generated from the decomposition of the mixed anhydride or be present from the reagent, attacks the carbonyl carbon of the benzoic acid moiety in the mixed anhydride.

Tetrahedral Intermediate: This nucleophilic attack forms a tetrahedral intermediate.

Decomposition to Products: The tetrahedral intermediate collapses, yielding the desired benzoyl chloride. The other part of the intermediate is unstable and decomposes into carbon dioxide (CO₂) and carbon monoxide (CO), which are gaseous byproducts.

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations on Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 4-Methoxy-2,6-dimethylbenzoyl chloride, DFT calculations provide fundamental information about its electronic structure, preferred geometry, and the energetic landscape of its chemical transformations.

The structure of this compound is heavily influenced by the steric and electronic effects of its substituents. The two ortho-methyl groups impose significant steric hindrance, which is expected to dictate the preferred conformation of the molecule. DFT calculations on analogous ortho-substituted benzoyl chlorides, such as 2,6-dichlorobenzoyl chloride, have shown that the acyl chloride group is forced to rotate out of the plane of the aromatic ring to minimize steric repulsion. researchgate.net This twisting disrupts the π-conjugation between the carbonyl group and the benzene (B151609) ring.

The rotation around the C(aryl)-C(carbonyl) bond is a key conformational process. The energy barriers for this rotation can be calculated to identify the most stable conformers (energy minima) and the transition states connecting them. For this compound, a perpendicular or near-perpendicular arrangement of the C=OCl group relative to the phenyl ring is predicted to be the lowest energy conformation. researchgate.netuark.edu The energy barrier to rotate into a planar conformation would be substantial due to the severe steric clash between the carbonyl oxygen or chlorine atom and the ortho-methyl groups. uark.edu

Table 1: Predicted Conformational Data for this compound Data is illustrative and based on calculations for analogous sterically hindered benzoyl chlorides.

| Conformational Parameter | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Most Stable Conformer | ~90° (Perpendicular) | 0 | >10 |

| Transition State | 0° (Planar) | >10 | - |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. nih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile. pku.edu.cnyoutube.com The energies and spatial distributions of these orbitals in this compound are critical for understanding its reactivity.

HOMO (Highest Occupied Molecular Orbital): The HOMO is primarily located on the electron-rich aromatic ring. The electron-donating para-methoxy group and, to a lesser extent, the ortho-methyl groups increase the energy of the HOMO, making the ring susceptible to electrophilic attack, though this is not the primary reaction pathway for a benzoyl chloride.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is predominantly centered on the acyl chloride functional group, specifically the π* antibonding orbital of the carbonyl group. researchgate.net The low energy of this orbital makes the carbonyl carbon the principal electrophilic site, highly susceptible to attack by nucleophiles.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net The analysis of the LUMO's distribution confirms that the carbonyl carbon is the most electrophilic site, which is the expected center for nucleophilic acyl substitution reactions.

Table 2: Predicted Frontier Molecular Orbital Characteristics

| Orbital | Primary Location | Role in Reactivity | Energy Level (Qualitative) |

| HOMO | Aromatic Ring (π-system) | Nucleophilicity of the ring system | Relatively High |

| LUMO | Carbonyl Group (π* C=O) | Electrophilicity of the carbonyl carbon | Relatively Low |

Molecular Dynamics Simulations for Solvent Effects on Reactivity

While DFT calculations are excellent for studying molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to explicitly model the dynamic interactions between the solute and individual solvent molecules. easychair.org For reactions like the solvolysis of this compound, MD simulations can provide a detailed picture of how the solvent influences the reaction pathway.

MD simulations can be used to:

Map the free energy surface of the reaction in a specific solvent.

Analyze the structure of the solvent shell around the reactant and any intermediates, such as a potential acylium ion.

Determine the role of specific solvent molecules in stabilizing the transition state through hydrogen bonding or other non-covalent interactions.

By simulating the system's trajectory over time, MD can reveal the mechanistic details of solvent participation, differentiating between a concerted (Sₙ2-like) or stepwise (Sₙ1-like) mechanism.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) Modeling

QSAR and QSRR models are statistical tools that correlate a molecule's structural or physicochemical properties (descriptors) with its biological activity or chemical reactivity. researchgate.netnih.govekb.eg These models are valuable for predicting the behavior of new compounds and for understanding the key factors that govern a particular process.

For a series of substituted benzoyl chlorides, a QSRR model could be developed to predict their reaction rates. The reactivity of this compound is governed by a combination of electronic and steric factors.

Electronic Parameters: The electron-donating methoxy (B1213986) group (p-OCH₃) enhances reactivity in reactions proceeding through an electron-deficient transition state (like an Sₙ1 mechanism) by stabilizing the positive charge development. This is quantified by parameters like the Hammett constant (σ).

Steric Parameters: The two ortho-methyl groups provide significant steric bulk around the reaction center. This hinders the approach of nucleophiles, disfavoring bimolecular (Sₙ2) pathways, while potentially accelerating unimolecular (Sₙ1) pathways by relieving steric strain upon ionization to a linear acylium ion. Steric effects can be quantified using descriptors like the Taft steric parameter (Eₛ).

A QSRR equation for the solvolysis rate might take the form: log(k) = a(Electronic Descriptor) + b(Steric Descriptor) + c.

The Hammett and Grunwald-Winstein equations are linear free-energy relationships used to quantify the effects of substituents and solvents on reaction rates, respectively.

The Hammett equation , log(k/k₀) = ρσ, relates the rate constant (k) of a reaction to the electronic properties of a substituent (σ) and the reaction's sensitivity to these effects (ρ). beilstein-journals.org Due to the severe steric effects of the ortho-methyl groups, this compound would likely deviate significantly from a simple Hammett plot that includes non-ortho-substituted analogues.

The Grunwald-Winstein equation , log(k/k₀) = mY, relates solvolysis rates to the solvent ionizing power (Y). wikipedia.org An extended form, log(k/k₀) = lN + mY, also accounts for solvent nucleophilicity (N). beilstein-journals.orgnih.gov Studies on related compounds provide a strong basis for predicting the behavior of this compound. rsc.orgresearchgate.net

2,6-Dimethylbenzoyl chloride shows a linear correlation with Y, indicating a limiting Sₙ1 mechanism where the rate is dominated by the solvent's ability to stabilize the forming acylium ion. rsc.orgresearchgate.net

4-Methoxybenzoyl chloride shows behavior consistent with an Sₙ1 mechanism that has significant nucleophilic solvent participation. rsc.orgresearchgate.net

For this compound, the combined effects would strongly favor a dissociative mechanism. The ortho-methyl groups sterically shield the electrophilic carbon from nucleophilic attack, while both the methyl and methoxy groups stabilize the formation of an acylium ion intermediate. Therefore, it is expected to exhibit a high sensitivity to solvent ionizing power (a large m value) and a very low sensitivity to solvent nucleophilicity (a small l value), characteristic of a nearly pure Sₙ1 reaction pathway. rsc.org

Applications of 4 Methoxy 2,6 Dimethylbenzoyl Chloride in Complex Molecular Synthesis

Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

The sterically encumbered and electronically activated nature of 4-Methoxy-2,6-dimethylbenzoyl chloride makes it a valuable building block for constructing complex molecular architectures found in biologically active compounds and pharmaceutical intermediates.

Construction of Hindered Ketone Scaffolds and Xanthone (B1684191) Derivatives

Detailed searches of scientific literature did not yield specific examples of this compound being used for the construction of hindered ketone scaffolds or xanthone derivatives. In principle, acyl chlorides are common reagents for Friedel-Crafts acylation reactions to produce ketones. However, the significant steric hindrance from the ortho-methyl groups in this compound can impede its reaction with nucleophiles, including aromatic rings, making such transformations challenging. For example, similar sterically hindered acyl chlorides like 2,4,6-trimethylbenzoyl chloride have been reported to fail in certain catalytic reactions where less hindered analogues succeed. semanticscholar.org

Derivatization for Novel Chemical Entities with Specific Structural Requirements

While specific examples are not extensively documented in available literature, this compound serves as a reagent for introducing a highly substituted benzoyl group into a molecule. This is particularly useful in medicinal chemistry for creating novel chemical entities where precise control over the three-dimensional shape and electronic environment is critical for biological activity. The bulky 2,6-dimethylphenyl moiety can be used to probe steric pockets in enzyme active sites or receptors. Acylation with substituted benzoyl chlorides is a general strategy for synthesizing amides and esters as part of drug discovery and development. nih.gov

Table 1: Potential Reactions for Derivatization (Illustrative table based on general acyl chloride reactivity, as specific examples for the target compound are unavailable in search results)

| Reaction Type | Potential Nucleophile | Potential Product Class |

|---|---|---|

| Acylation | Amine (R-NH₂) | Hindered Amide |

| Esterification | Alcohol (R-OH) | Hindered Ester |

| Friedel-Crafts Acylation | Aromatic Ring | Hindered Aryl Ketone |

Advanced Materials Science and Polymer Chemistry Applications

The unique structure of this compound lends itself to applications in materials science, particularly where fine-tuning of polymer properties is required.

Synthesis of Monomers with Precisely Engineered Steric and Electronic Properties

In polymer chemistry, the properties of the final material are dictated by the structure of the monomer units. While direct applications of this compound in polymerization were not found, acyl chlorides, in general, are used to synthesize monomers for heat-sensitive polymers like poly(anhydride-ester)s. researchgate.net The steric bulk of the 2,6-dimethyl groups could be exploited to create polymers with reduced chain packing and lower crystallinity, potentially leading to materials with enhanced solubility or specific thermal properties. The methoxy (B1213986) group, being electron-donating, can influence the electronic properties of the resulting polymer, which could be relevant for applications in organic electronics. Biobased monomers are of increasing interest, with research focusing on converting molecules like ferulic acid into styrene-like monomers for polymerization. researchgate.netmdpi.com

Catalyst Development and Ligand Synthesis

The development of catalysts, especially for asymmetric synthesis, relies on the creation of complex, often sterically demanding, chiral ligands.

Use as a Building Block for Chiral Auxiliaries or Ligands in Asymmetric Catalysis

A review of the literature did not provide specific instances of this compound being used as a building block for chiral auxiliaries or ligands. Chiral building blocks are fundamental components in the synthesis of ligands for asymmetric catalysis. elsevierpure.com Typically, a chiral molecule (the auxiliary) is functionalized, for example, by reaction with an acyl chloride, to create a ligand that can coordinate with a metal center. The steric and electronic properties of the 4-Methoxy-2,6-dimethylbenzoyl group could, in theory, be used to create a specific chiral environment around a catalytic metal, influencing the stereochemical outcome of a reaction. However, no published examples of this specific application were identified in the performed searches.

Future Research Directions and Unexplored Avenues for 4 Methoxy 2,6 Dimethylbenzoyl Chloride

Development of Green Chemistry Approaches for Sustainable Synthesis and Reactions

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. Future research should prioritize the development of green and sustainable methods for both the synthesis of 4-Methoxy-2,6-dimethylbenzoyl chloride and its subsequent reactions.

Current industrial synthesis of analogous benzoyl chlorides often relies on stoichiometric chlorinating agents like thionyl chloride or oxalyl chloride, which generate significant hazardous waste. A key research direction would be the development of a catalytic synthesis of this compound directly from 4-methoxy-2,6-dimethylbenzoic acid. This could involve exploring novel, recyclable catalysts that operate under mild conditions, minimizing energy consumption and waste production.

Furthermore, the application of this compound in reactions that adhere to the principles of green chemistry is a fertile area for investigation. For instance, its use in solvent-free or aqueous reaction media would significantly reduce the environmental impact of processes involving this reagent. The electron-rich nature of the aromatic ring could also be exploited in photocatalytic reactions, using visible light as a renewable energy source to drive novel transformations.

| Green Chemistry Approach | Potential Research Focus for this compound | Anticipated Benefits |

| Catalytic Synthesis | Development of a direct catalytic conversion of 4-methoxy-2,6-dimethylbenzoic acid to the acyl chloride using a recyclable catalyst. | Reduced waste, lower energy consumption, improved atom economy. |

| Alternative Solvents | Exploration of reactions in water, supercritical CO2, or biodegradable solvents. | Reduced use of volatile organic compounds (VOCs). |

| Photocatalysis | Utilization in visible-light-mediated reactions, leveraging the electron-rich nature of the molecule. | Use of renewable energy, mild reaction conditions. |

Exploration of Asymmetric Synthesis Utilizing this compound as a Chiral Precursor or Auxiliary

The rigid and sterically defined structure of this compound makes it an intriguing candidate for applications in asymmetric synthesis. Future research should explore its potential as both a chiral precursor and a chiral auxiliary.

By introducing a chiral element to the molecule, for example, through enantioselective synthesis of a precursor, this compound could serve as a valuable building block for the synthesis of complex, stereochemically defined molecules.

More promisingly, its sterically hindered nature could be harnessed by employing it as a chiral auxiliary. Attaching this bulky group to a prochiral substrate could effectively shield one face of the molecule, directing the approach of a reagent to the opposite face with high diastereoselectivity. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched product. Research in this area would involve designing and synthesizing chiral derivatives of this compound and evaluating their efficacy in a range of asymmetric transformations, such as aldol (B89426) reactions, Diels-Alder cycloadditions, and conjugate additions.

| Application in Asymmetric Synthesis | Proposed Research Strategy | Potential Outcome |

| Chiral Precursor | Development of an enantioselective synthesis of a chiral derivative of this compound. | Access to novel chiral building blocks for complex molecule synthesis. |

| Chiral Auxiliary | Attachment to a prochiral substrate to control the stereochemical outcome of a reaction. | High diastereoselectivity in key bond-forming reactions. |

| Diastereoselective Reactions | Evaluation in aldol additions, Diels-Alder reactions, and Michael additions. | Enantiomerically enriched products after auxiliary cleavage. |

Advanced Mechanistic Studies Using Ultrafast Spectroscopy or Microfluidic Reactors

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. The application of advanced analytical techniques such as ultrafast spectroscopy and microfluidic reactors offers exciting opportunities in this regard.

Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, could be employed to directly observe the short-lived intermediates and transition states in reactions of this compound. This would provide unprecedented insight into the influence of its steric and electronic properties on reaction kinetics and pathways. For example, studying its hydrolysis or alcoholysis in real-time could elucidate the precise role of the ortho-methyl groups in modulating the reactivity of the acyl chloride.

Microfluidic reactors, with their precise control over reaction parameters and rapid mixing capabilities, are ideal for studying the kinetics of fast reactions involving this highly reactive compound. By systematically varying parameters such as temperature, pressure, and reactant concentrations in a microfluidic setup, a detailed kinetic profile of its reactions could be generated. This would not only enhance our fundamental understanding but also facilitate the development of more efficient and selective synthetic protocols.

| Advanced Mechanistic Technique | Research Application for this compound | Information Gained |

| Ultrafast Spectroscopy | Real-time observation of reaction intermediates and transition states. | Detailed understanding of reaction dynamics and the influence of steric hindrance. |

| Microfluidic Reactors | Precise kinetic studies of fast reactions under controlled conditions. | Accurate reaction rate data and optimization of reaction parameters. |

Exploration of Novel Reactivity Patterns under Non-Conventional Reaction Conditions

Subjecting this compound to non-conventional reaction conditions could unlock novel reactivity patterns that are not accessible under standard laboratory settings.

Microwave irradiation, for instance, can significantly accelerate reaction rates and sometimes lead to different product distributions compared to conventional heating. Investigating the behavior of this compound in microwave-assisted reactions, particularly with sterically hindered nucleophiles, could lead to the development of rapid and efficient methods for the synthesis of bulky esters and amides that are difficult to prepare otherwise.

Sonochemistry, the use of ultrasound to induce chemical reactions, is another promising avenue. The phenomenon of acoustic cavitation can create localized hot spots with extremely high temperatures and pressures, potentially enabling unique transformations. The application of ultrasound to reactions involving this compound could overcome steric hindrance and promote novel bond formations.

Finally, exploring its reactivity in high-pressure or supercritical fluid environments could lead to unexpected and valuable chemical transformations, further expanding the synthetic utility of this intriguing molecule.

| Non-Conventional Condition | Potential Reactivity to Explore | Possible Advantages |

| Microwave Irradiation | Reactions with sterically hindered nucleophiles. | Accelerated reaction rates, improved yields, and novel product formation. |

| Sonochemistry | Overcoming steric hindrance in substitution reactions. | Enhanced reactivity and access to otherwise inaccessible compounds. |

| High-Pressure/Supercritical Fluids | Exploration of novel reaction pathways. | Unique selectivity and reactivity due to altered physical properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.